molecular formula C13H8FNO4 B025630 3-(2-Fluoro-5-nitrophenyl)-benzoic acid CAS No. 103978-24-1

3-(2-Fluoro-5-nitrophenyl)-benzoic acid

Cat. No. B025630
M. Wt: 261.2 g/mol
InChI Key: WTCXPFYKVHTDGH-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluoro-5-nitrophenyl)-benzoic acid” is likely to be an aromatic compound due to the presence of phenyl groups in its structure . It contains fluorine and nitro functional groups, which can significantly influence its chemical properties .


Synthesis Analysis

While specific synthesis methods for “3-(2-Fluoro-5-nitrophenyl)-benzoic acid” were not found, related compounds are often synthesized through reactions like aldol condensation . Aldol condensation is a key reaction in forming new C=C bonds and extending the carbon chain of a molecule .

Safety And Hazards

The safety and hazards associated with “3-(2-Fluoro-5-nitrophenyl)-benzoic acid” are not known from the available information. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-(2-fluoro-5-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-5-4-10(15(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCXPFYKVHTDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547866
Record name 2'-Fluoro-5'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-5-nitrophenyl)-benzoic acid

CAS RN

103978-24-1
Record name 2′-Fluoro-5′-nitro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103978-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-5'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 420 mg potassium nitrate in 5 ml concentrated sulfuric acid was added dropwise to a stirred solution of 1 g 3-(2-fluorophenyl)-benzoic acid in 25 ml concentrated sulfuric acid at 0° C. The mixture was stirred at 0° C. for 20 minutes and then poured into iced water. The resulting precipitate was extracted into ethyl acetate and the extracts were combined, dried and evaporated, yielding the product as a white solid (1.2 g, 100% yield), m.p. 272°-274° C. after recrystallization from ethyl acetate. NMR (DMSO-d6, 250 MHz): 8.4 (m, 2H), 8.16 (d, 1H, J=2 Hz), 8.05 (multiplets, 1H), 7.9 (multiplets, 1H), 7.66 (m, 2H), 3.4 (br s, 1H).
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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